molecular formula C22H24N6O2 B12165007 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B12165007
M. Wt: 404.5 g/mol
InChI Key: IDFNYADVMRMGCB-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound that belongs to the class of indole derivatives. This compound is notable for its unique structure, which combines an indole moiety with a tetrazole ring and a benzamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets in the body. These targets may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is unique due to its combination of an indole moiety, a tetrazole ring, and a benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C22H24N6O2/c1-14(2)28-26-21(25-27-28)15-4-6-16(7-5-15)22(29)23-11-10-17-13-24-20-9-8-18(30-3)12-19(17)20/h4-9,12-14,24H,10-11H2,1-3H3,(H,23,29)

InChI Key

IDFNYADVMRMGCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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